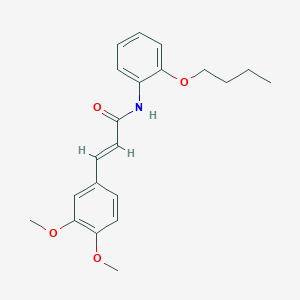

(2E)-N-(2-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(2-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-4-5-14-26-18-9-7-6-8-17(18)22-21(23)13-11-16-10-12-19(24-2)20(15-16)25-3/h6-13,15H,4-5,14H2,1-3H3,(H,22,23)/b13-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEFMFLTYZLLCA-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Antimicrobial and Cytotoxicity Profiles of Selected Cinnamanilides

| Compound | Substituents (R1, R2) | MIC (µM) vs S. aureus | Cytotoxicity (IC50, µM) | Log D |

|---|---|---|---|---|

| 2j (chlorinated) | 3,4-Cl; 4-CF3 | 0.25 | 5–10 (serum-free) | 5.0 |

| Target compound (hypothetical) | 3,4-OCH3; 2-OBu | ~1–5 (predicted) | >10 (serum-containing) | ~3.8 |

| 2q (chlorinated) | 3,4-Cl; 3-CF3 | 0.5 | 5–10 (serum-free) | 4.8 |

Antioxidant and Enzyme-Inhibitory Activity

Curcumin-derived analogs with methoxy and hydroxy groups, such as (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d), exhibit potent antioxidant activity (IC50 ~1 µM in DPPH assays) and angiotensin-converting enzyme (ACE) inhibition (IC50 ~8 µM) . The 3,4-dimethoxyphenyl group in the target compound may confer moderate radical scavenging capacity, though likely weaker than phenolic analogs due to reduced hydrogen-donating ability.

Anti-inflammatory Activity

Compounds with methoxy and hydroxy substitutions, such as 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (compound 2 from Lycium barbarum), exhibit anti-inflammatory effects via nitric oxide (NO) inhibition (IC50 ~17 µM) .

Structural and Physicochemical Comparisons

- Lipophilicity : Chlorinated derivatives (log D ~5.0) exhibit higher antimicrobial activity but greater cytotoxicity than methoxy-substituted analogs (log D ~3.5–4.0) .

- Electron-withdrawing groups : Trifluoromethyl and nitro substituents (e.g., in A63) enhance target binding but increase metabolic instability .

- Methoxy groups : Improve metabolic stability and reduce cytotoxicity but may lower antimicrobial potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (2E)-N-(2-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally analogous enamide derivatives typically involves condensation reactions between substituted aldehydes and amines. For example, details a process for synthesizing (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile, which shares key structural motifs (e.g., methoxy-substituted phenyl groups). A similar approach could be adapted using 3,4-dimethoxybenzaldehyde and 2-butoxyaniline under basic conditions (e.g., ethanol or methanol as solvents with catalytic acid/base). Microwave-assisted synthesis (as seen in ) may improve reaction efficiency and yield. Optimization should focus on temperature control (60–80°C), stoichiometric ratios (1:1.2 aldehyde:amine), and purification via recrystallization or chromatography .

Q. How can the stereochemistry and crystal structure of this compound be validated experimentally?

- Methodological Answer : X-ray crystallography using programs like SHELXL ( ) is the gold standard for determining stereochemistry and crystal packing. Single crystals can be grown via slow evaporation in a solvent system (e.g., dichloromethane/hexane). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. For E/Z isomer confirmation, nuclear Overhauser effect (NOE) NMR experiments or IR spectroscopy (C=C stretching ~1600 cm⁻¹) are complementary techniques. Refinement parameters (R-factor < 5%) and hydrogen-bonding networks should be analyzed to validate structural integrity .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Initial screening should target pathways suggested by structurally related compounds. highlights Tranilast, an enamide derivative, as a modulator of redox signaling and barrier function in endothelial cells. Assays could include:

- Anti-inflammatory activity : NF-κB inhibition via luciferase reporter assays.

- Antimicrobial screening : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., Staphylococcus aureus), following protocols in .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are critical .

Advanced Research Questions

Q. What computational strategies can predict the molecular interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., COX-2 or NADPH oxidase) can identify binding poses. ’s analysis of trifluoromethylcinnamanilides demonstrates the importance of hydrophobic interactions and hydrogen bonding. Molecular dynamics simulations (GROMACS) over 100 ns can assess stability of ligand-receptor complexes. Free energy calculations (MM/PBSA) quantify binding affinities. Pharmacophore modeling (e.g., Phase) helps prioritize derivatives for synthesis .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar enamide derivatives?

- Methodological Answer : Discrepancies often arise from assay variability or substituent effects. A systematic approach includes:

- Meta-analysis : Compare IC₅₀/MIC values across studies (e.g., vs. 15) while normalizing for assay conditions (pH, cell line, incubation time).

- SAR studies : Correlate substituent positions (e.g., methoxy vs. nitro groups) with activity trends. For example, para-substituted nitro groups in enhance antimicrobial activity versus meta-substituted analogs.

- Orthogonal assays : Validate hits using alternative methods (e.g., SPR for binding kinetics alongside cell-based assays) .

Q. What strategies improve the pharmacokinetic profile of this compound while retaining bioactivity?

- Methodological Answer : Derivatization should balance solubility and permeability:

- Prodrug design : Introduce ester or glycoside moieties to enhance aqueous solubility (e.g., ’s glycosylated analogs).

- LogP optimization : Replace butoxy groups with polar substituents (e.g., hydroxypropyl) to reduce LogP (target < 3).

- Metabolic stability : Incorporate deuterium at labile positions or fluorinated groups ( ) to resist CYP450 oxidation. In vitro ADME assays (microsomal stability, Caco-2 permeability) are essential for iterative optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.